molecular formula C8H7ClN2O3 B3369946 5-chloro-N-methyl-2-nitrobenzamide CAS No. 272108-86-8

5-chloro-N-methyl-2-nitrobenzamide

Cat. No. B3369946
CAS RN: 272108-86-8
M. Wt: 214.6 g/mol
InChI Key: CKCQLHDNVOCCCN-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-2-nitrobenzamide is a chemical compound with the empirical formula C8H7ClN2O3 . It has a molecular weight of 214.61 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of 5-chloro-N-methyl-2-nitrobenzamide is [O-]N+=C1)=C1C(NC)=O)=O . The InChI key is CKCQLHDNVOCCCN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-chloro-N-methyl-2-nitrobenzamide is a solid at room temperature . The predicted melting point is 155.82°C , and the predicted boiling point is approximately 341.6°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 .

Scientific Research Applications

Environmental Impact and Degradation

  • Occurrence and Toxicity of Antimicrobial Agents : A study focused on triclosan, a compound with some structural similarity to 5-chloro-N-methyl-2-nitrobenzamide, explored its environmental occurrence, toxicity, and degradation. The research highlighted concerns over triclosan's persistence in the environment and its potential transformation into more toxic compounds, emphasizing the importance of understanding the environmental fate of synthetic chemicals (Bedoux et al., 2012).

Analytical Techniques and Environmental Detection

  • Detection of Environmental Contaminants : Another study reviewed the occurrence, fate, and behavior of parabens in aquatic environments. It underscored the analytical challenges and the necessity for sensitive detection methods for environmental monitoring of synthetic organic compounds, which could be applicable to compounds like 5-chloro-N-methyl-2-nitrobenzamide (Haman et al., 2015).

Photolabile Protecting Groups in Chemistry

  • Application in Synthetic Chemistry : A review on photosensitive protecting groups, including those based on nitrobenzyl derivatives, highlighted their significant potential in synthetic chemistry. Such compounds can be used to protect reactive groups in a molecule during synthesis and then be removed by light-induced cleavage, showcasing a possible research application area for 5-chloro-N-methyl-2-nitrobenzamide (Amit et al., 1974).

Health and Toxicology

  • Toxicological and Health Perspectives : Investigations into the health aspects of various chemicals, including their toxicological profiles and safety, are crucial. A comprehensive review on methyl paraben examined its use, absorption, and excretion, as well as its low toxicity profile, which parallels the need for detailed toxicological studies for compounds like 5-chloro-N-methyl-2-nitrobenzamide (Soni et al., 2002).

Advanced Materials and Nanotechnology

  • Nanotechnology and Advanced Materials : Research into nanostructured luminescent micelles for sensing applications demonstrated how molecular scaffolds could be utilized for detecting hazardous materials. This indicates a potential area of application for 5-chloro-N-methyl-2-nitrobenzamide in the development of novel sensors or materials (Paria et al., 2022).

properties

IUPAC Name

5-chloro-N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-8(12)6-4-5(9)2-3-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQLHDNVOCCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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